Chlorosuccinic acid
Description
Historical Context of Stereochemical Discoveries Involving Chlorosuccinic Acid
The story of this compound is deeply intertwined with the birth of stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. fiveable.me Its involvement in seminal experiments provided the first tangible evidence that the spatial arrangement of atoms could be inverted during a chemical reaction.
Paul Walden's Contributions to Configurational Inversion
In a landmark discovery in 1896, Latvian-German chemist Paul Walden reported a series of reactions that demonstrated the interconversion of the enantiomers of malic acid. libretexts.orglibretexts.orglibretexts.org This cycle of reactions, now famously known as the Walden cycle, centrally featured this compound as a key intermediate. wikipedia.org
Walden's experiments showed that treating a pure enantiomer of malic acid with phosphorus pentachloride (PCl₅) yielded one enantiomer of this compound. libretexts.orgopenstax.org For instance, (–)-malic acid was converted to (+)-chlorosuccinic acid. libretexts.orglibretexts.org Subsequently, treating this (+)-chlorosuccinic acid with silver oxide (Ag₂O) in water did not return the original (–)-malic acid, but instead produced its mirror image, (+)-malic acid. libretexts.orglibretexts.orgwikipedia.org He could then complete the cycle by reacting (+)-malic acid with PCl₅ to get (–)-chlorosuccinic acid, which upon reaction with Ag₂O yielded the starting (–)-malic acid. libretexts.orgopenstax.org
This cycle was a remarkable finding because it proved that the spatial configuration of a chiral center could be inverted as a consequence of a chemical reaction. libretexts.orglibretexts.org The phenomenon of a molecule's configuration flipping to its mirror image during a reaction became known as "Walden inversion." byjus.comsnscourseware.orgtestbook.com At the time, while the absolute configuration of each compound was not known, the change in optical rotation clearly indicated that a stereochemical inversion had occurred in some steps of the cycle. libretexts.orgbyjus.comvedantu.com
Walden's Reaction Cycle
| Starting Material | Reagent | Product | Stereochemical Outcome |
|---|---|---|---|
| (–)-Malic acid | PCl₅ | (+)-Chlorosuccinic acid | Inversion |
| (+)-Chlorosuccinic acid | Ag₂O, H₂O | (+)-Malic acid | Retention (Net result of two inversions) |
| (+)-Malic acid | PCl₅ | (–)-Chlorosuccinic acid | Inversion |
Evolution of Understanding in Nucleophilic Substitution Stereochemistry
Walden's groundbreaking work with this compound laid the foundation for the development of our modern understanding of nucleophilic substitution reactions, particularly the Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orglibretexts.orgvedantu.com His observations were astonishing to the scientific community, prompting further investigations throughout the 1920s and 1930s to elucidate the exact mechanism behind the observed inversion of configuration. libretexts.orglibretexts.orglibretexts.org
It was eventually understood that the reaction of the hydroxyl group of malic acid with phosphorus pentachloride to form this compound proceeds with an inversion of configuration. libretexts.orgmasterorganicchemistry.com This is a classic example of an Sₙ2 reaction. The mechanism involves a "backside attack," where the incoming nucleophile (chloride, in this case) approaches the tetrahedral carbon atom from the side directly opposite to the leaving group. masterorganicchemistry.comcutm.ac.in As the nucleophile forms a new bond, the bond to the leaving group breaks simultaneously, causing the other three groups on the carbon atom to flip over, much like an umbrella turning inside out in a strong wind. wikipedia.org This concerted process results in a complete inversion of the stereocenter's configuration. wikipedia.orgcutm.ac.in
Fundamental Significance in Organic Reaction Mechanisms
The experiments involving this compound were fundamentally significant because they provided some of the first and clearest evidence for the stereochemical course of substitution reactions. libretexts.orgbyjus.com The molecule was an ideal substrate for these pioneering studies. As a chiral molecule with a tetrahedral carbon atom bonded to a halogen (a good leaving group), it was perfectly suited for investigating nucleophilic substitution reactions. ontosight.aicutm.ac.in
The Walden cycle, using this compound as the intermediate, became a textbook case for demonstrating that the pathway of a reaction dictates its stereochemical outcome. testbook.comvedantu.com The discovery that different reagents could lead to either inversion or retention of configuration at the same chiral center underscored the importance of reaction mechanisms. byjus.comvedantu.com This work directly led to the concept of the Sₙ2 reaction and its defining characteristic: a concerted mechanism involving backside attack by the nucleophile that results in a complete inversion of stereochemistry. snscourseware.orgcutm.ac.in Today, the term "Walden inversion" is often used synonymously with the stereochemical outcome of an Sₙ2 reaction, a tribute to Walden's foundational work. byjus.comsnscourseware.org
Contemporary Relevance in Chiral Compound Research
In modern organic chemistry, this compound, particularly its enantiomerically pure forms like (S)-2-chlorosuccinic acid, remains a valuable compound. lookchem.comguidechem.com Its contemporary relevance lies in its use as a chiral building block and resolving agent in the synthesis of complex, single-enantiomer molecules, which is especially critical in the pharmaceutical industry. lookchem.comguidechem.com
The unique chiral properties of this compound allow chemists to construct enantiomerically pure compounds, which is essential for developing safe and effective drugs, as different enantiomers of a drug can have vastly different biological activities. ontosight.ailookchem.com It serves as a versatile starting material or intermediate, capable of undergoing various reactions such as nucleophilic substitutions and esterifications to build more complex molecular architectures. ontosight.ailookchem.com Furthermore, it is employed in material science for the synthesis of chiral materials that may have unique applications in electronics and nanotechnology. lookchem.com
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅ClO₄ |
| Molecular Weight | 152.533 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 150-153 °C |
| Boiling Point | 235.8 °C at 760 mmHg |
Data for racemic this compound guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKXSHUKXMDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021526 | |
| Record name | Chlorobutanedioic acid | |
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Molecular Weight |
152.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16045-92-4 | |
| Record name | Chlorosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorosuccinic acid | |
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| Record name | Chlorobutanedioic acid | |
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| Record name | Chlorosuccinic acid | |
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| Record name | CHLOROSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Chlorosuccinic Acid and Its Derivatives
Enantioselective Synthesis Pathways for Chlorosuccinic Acid Isomers
The controlled synthesis of specific this compound enantiomers is critical for its application in producing stereochemically pure target molecules. The primary methods rely on utilizing readily available chiral starting materials.
Stereospecific Synthesis from Chiral Precursors (e.g., Aspartic Acid, Malic Acid)
The most well-documented routes to enantiopure this compound begin with chiral pool precursors like malic acid and aspartic acid. These methods take advantage of the inherent stereochemistry of the starting material to produce the desired enantiomer of the product.
One of the classic examples in stereochemistry is the conversion of malic acid to this compound. This transformation was pivotal in the discovery of the Walden inversion, a process where the configuration of a chiral center is inverted during a chemical reaction. researchgate.netlibretexts.orglibretexts.orglibretexts.orgvedantu.commasterorganicchemistry.com Treating an enantiomer of malic acid with reagents like phosphorus pentachloride (PCl₅) typically proceeds with an inversion of stereochemistry. libretexts.orglibretexts.org For instance, reacting (−)-malic acid with PCl₅ yields (+)-chlorosuccinic acid. libretexts.orglibretexts.orglibretexts.org Conversely, using thionyl chloride (SOCl₂) can lead to retention of configuration, producing (+)-chlorosuccinic acid from (+)-malic acid. iscnagpur.ac.in This differential outcome underscores the importance of reagent selection in controlling the stereochemistry of the final product.
Aspartic acid is another key chiral precursor. S-(+)-aspartic acid can be converted to S-(-)-chlorosuccinic acid by treatment with sodium nitrite (B80452) in a hydrochloric acid medium. google.com This diazotization reaction replaces the amino group with a chlorine atom, generally with retention of configuration due to a double inversion mechanism. wikipedia.org Patented procedures have optimized this reaction, achieving high yields by controlling parameters such as reactant concentrations and isolation temperature. google.com For example, one process involves suspending S-(+)-aspartic acid in water, adding concentrated hydrochloric acid and sodium chloride, and then reacting with sodium nitrite, followed by precipitation of the product by cooling to between -10°C and -20°C. google.com
| Precursor | Reagent(s) | Key Conditions | Product | Stereochemical Outcome | Reference(s) |
| (-)-Malic Acid | Phosphorus Pentachloride (PCl₅) | Ether | (+)-Chlorosuccinic Acid | Inversion | libretexts.org, libretexts.org |
| (+)-Malic Acid | Thionyl Chloride (SOCl₂) | Not specified | (+)-Chlorosuccinic Acid | Retention | iscnagpur.ac.in |
| S-(+)-Aspartic Acid | Sodium Nitrite (NaNO₂), HCl, NaCl | Aqueous, cool to -10°C to -20°C for isolation | S-(-)-Chlorosuccinic Acid | Retention | google.com |
Asymmetric Catalysis in this compound Derivative Formation
Asymmetric catalysis is a powerful strategy in modern chemistry for synthesizing enantiopure compounds, defined as reactions that form new elements of chirality and produce unequal amounts of stereoisomers. wikipedia.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. wikipedia.orgcapes.gov.br These catalysts, often chiral coordination complexes or organocatalysts, create a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org
While chiral pool synthesis is the predominant method reported for this compound itself, the principles of asymmetric catalysis are central to the synthesis of its derivatives and other complex chiral molecules. capes.gov.briitm.ac.in The chiral nature of (S)-2-chlorosuccinic acid itself makes it a valuable compound in the development of new asymmetric catalytic processes. lookchem.com Its structure allows for the selective formation of enantiomerically pure products, which is highly desirable in pharmaceutical synthesis. lookchem.com Although specific examples of forming this compound directly via asymmetric catalysis are not prevalent in the reviewed literature, the field of enantioselective catalysis offers vast potential for creating its derivatives through reactions like catalytic conjugate additions or hydrogenations. google.comrsc.org
Derivatization Strategies and Synthetic Transformations
This compound's utility is fully realized in its subsequent chemical transformations. Its functional groups can be selectively modified to produce a range of valuable chiral intermediates.
Synthesis of Lactones (e.g., α- and β-Lactones) from Chlorosuccinates
Chlorosuccinate derivatives can undergo intramolecular cyclization to form lactones, which are cyclic esters. This transformation is often achieved under basic conditions, where the carboxylate group acts as an internal nucleophile, displacing the chloride ion. This intramolecular Sₙ2 reaction proceeds with an inversion of configuration at the carbon bearing the chlorine.
The reaction of (R)-chlorosuccinic acid under alkaline conditions can form a transient (R)-α-lactone. vedantu.com This strained three-membered ring is highly reactive and can be opened by a nucleophile, such as a hydroxide (B78521) ion, leading to a second inversion and the net retention of configuration in the final di-acid product (malic acid). vedantu.com The formation of β-lactones from chlorosuccinates has also been explored, though α-lactone formation can be favored depending on the substitution pattern of the chlorosuccinate.
Conversion to Chiral Building Blocks for Complex Molecules (e.g., L-Carnitine)
One of the most significant applications of this compound is its use as a precursor for other high-value chiral molecules. A key example is the synthesis of L-Carnitine, a vital compound involved in fatty acid metabolism. A patented process describes the preparation of L-Carnitine from S-(-)-chlorosuccinic acid or its derivatives. The process involves the reduction of a derivative of S-(-)-chlorosuccinic acid, followed by treatment with water, a base, and finally trimethylamine (B31210) to yield the target L-Carnitine inner salt. This synthetic route leverages the defined stereocenter of this compound to ensure the production of the biologically active L-enantiomer of carnitine.
Esterification and Amidation Reactions of this compound
As a dicarboxylic acid, this compound readily undergoes esterification and amidation reactions to form a variety of derivatives. ontosight.ai These reactions typically involve activating the carboxyl groups or reacting them directly with alcohols or amines, often under acidic or basic catalysis.
Esterification can be performed by reacting this compound with an alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net For instance, the reaction with absolute ethyl alcohol in benzene (B151609) yields diethyl chlorosuccinate. researchgate.net These esters, such as dimethyl chlorosuccinate and diethyl chlorosuccinate, are useful intermediates themselves, for example, in the synthesis of thioethers via S-alkylation reactions. bch.roontosight.ai
Amidation can be achieved by first converting the carboxylic acid groups to more reactive acid chlorides and then reacting them with an amine. youtube.comatamanchemicals.com The existence of this compound amides is confirmed by the study of materials such as poly(succinimide-co-chlorosuccinic amide)s. researchgate.net These ester and amide derivatives expand the synthetic utility of this compound, allowing for its incorporation into a wider range of molecular architectures. ontosight.ai
Regioselective and Stereoselective Functionalization Approaches
The synthesis of this compound and its derivatives presents significant stereochemical challenges due to the presence of a chiral center at the C2 position. Advanced synthetic strategies, therefore, place a strong emphasis on controlling both the absolute configuration (enantioselectivity) and the relative configuration when a second stereocenter is introduced (diastereoselectivity). Furthermore, for derivatives such as esters, controlling which functional group reacts (regioselectivity) is crucial for efficient synthesis.
Stereoselective Approaches: Controlling Inversion and Retention
The control of stereochemistry at the C2 position of this compound is a classic topic in organic chemistry, famously illustrated by the Walden inversion. This phenomenon describes the inversion of a chiral center during a chemical reaction. edurev.inwikipedia.org Landmark experiments by Paul Walden in the late 19th century demonstrated that an enantiomer of a compound could be converted into its opposite enantiomer through a cycle of reactions involving this compound as a key intermediate. edurev.inwikipedia.orgresearchgate.netprinceton.edulibretexts.orgspcmc.ac.in182.160.97scribd.comscienceinfo.com He showed that (+)-malic acid could be converted to either (+)- or (-)-chlorosuccinic acid by using different reagents, signifying that the substitution of the hydroxyl group by chlorine could proceed with either retention or inversion of configuration. researchgate.netspcmc.ac.inrsc.org
Modern methodologies leverage this principle by carefully selecting reagents to dictate the stereochemical outcome, primarily through S_N2 (bimolecular nucleophilic substitution) or S_N_i (internal nucleophilic substitution) mechanisms.
Inversion of Configuration (S_N2 Pathway): The reaction of malic acid with reagents like phosphorus pentachloride (PCl₅) is a classic example of a reaction that proceeds with an inversion of stereochemistry. edurev.inwikipedia.orgmasterorganicchemistry.com The mechanism involves a backside attack by the nucleophile (chloride), which inverts the configuration at the chiral carbon. This is often referred to as a Walden inversion. wikipedia.orgrsc.org Similarly, treating malic acid with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) also leads to inversion. masterorganicchemistry.compnas.org Pyridine reacts with the intermediate chlorosulfite ester, liberating a chloride ion that then performs an S_N2 attack. masterorganicchemistry.com
A highly efficient and stereospecific modern method for synthesizing enantiomerically pure this compound involves the diazotization of amino acids. For instance, (S)-(-)-chlorosuccinic acid can be prepared from the readily available and inexpensive L-aspartic acid (S-(+)-aspartic acid) by treatment with sodium nitrite in hydrochloric acid. wikipedia.orggoogle.comunits.it This reaction proceeds with retention of configuration at the α-carbon. Various process improvements have led to high yields and excellent enantiomeric purity. google.comunits.it
Regioselective Approaches: Enzymatic Functionalization
In derivatives of this compound, such as its diesters, the two ester groups are chemically distinct (diastereotopic), allowing for regioselective reactions. Chemoenzymatic methods have proven particularly effective in exploiting this difference.
Research into the alcoholysis of α-substituted dimethyl succinates using Acylase I from Aspergillus melleus has shown that the reaction is completely regioselective. researchgate.net The enzyme exclusively catalyzes the butanolysis of the methyl ester group at the α-position (the carbon bearing the chloro substituent), leaving the β-ester group untouched. researchgate.net While the regioselectivity is absolute, the enantioselectivity for dimethyl 2-chlorosuccinate is low. researchgate.net However, for other substrates in the same study containing an amide functionality, high enantioselectivity was observed, indicating the enzyme's active site is sensitive to the substituent's nature. researchgate.net
Diastereoselective Functionalization
Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one, with a preference for one diastereomer over others. In the context of this compound, this would typically involve a substrate-controlled reaction where the existing chiral center at C2 directs the stereochemical outcome of a reaction at an adjacent position (e.g., C3 or the carbonyl group).
While diastereoselective strategies like the aldol (B89426) reaction are fundamental in modern organic synthesis for creating 1,2- or 1,3-stereochemical relationships, specific applications starting from this compound or its simple derivatives to induce a second stereocenter with high diastereoselectivity are not prominently featured in the surveyed literature. princeton.eduwikipedia.orgharvard.edunih.gov The focus remains heavily on the synthesis of the enantiopure this compound itself, which then serves as a chiral building block where the chloro-substituent is typically replaced or the carboxyl groups are modified. libretexts.orggoogle.comunits.it
Mechanistic Investigations of Reactions Involving Chlorosuccinic Acid
Detailed Analysis of Nucleophilic Substitution Reactions
The conversion of chlorosuccinic acid and its derivatives has been a classic example for illustrating the principles of nucleophilic substitution reactions. These reactions are characterized by the replacement of the chlorine atom, a good leaving group, by a nucleophile.
SN2 Mechanism and Backside Attack at the Stereocenter
The reactions of this compound often proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. A defining feature of the SN2 reaction is the "backside attack" of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comblogspot.com The nucleophile approaches the electrophilic carbon from the side opposite to the carbon-chlorine bond, at an angle of 180°. cutm.ac.invanderbilt.edu This trajectory is favored as it allows the nucleophile to donate its electron pair into the antibonding (σ*) orbital of the C-Cl bond, which weakens and ultimately breaks the bond. masterorganicchemistry.com
The reaction proceeds through a single, concerted step where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. cutm.ac.in This process involves a high-energy transition state in which the central carbon atom is transiently five-coordinate, adopting a trigonal bipyramidal geometry. masterorganicchemistry.com In this transition state, the incoming nucleophile and the departing leaving group are positioned at the apices of the trigonal bipyramid, 180° apart. cutm.ac.in
Walden Inversion Phenomenon and Stereochemical Inversion
A direct and observable consequence of the backside attack in an SN2 reaction at a chiral center is the inversion of stereochemical configuration, a phenomenon known as Walden inversion. wikipedia.orgchemeurope.com This was first observed by Paul Walden in 1896, who demonstrated that he could interconvert the enantiomers of a compound through a series of reactions. wikipedia.orgchemeurope.com Specifically, he converted one enantiomer of a chemical compound into the other and back again in what is now famously called a Walden cycle. masterorganicchemistry.comwikipedia.org
The Walden cycle for chlorosuccinic and malic acids can be summarized as follows:
(+)-chlorosuccinic acid is converted to (+)-malic acid by the action of silver oxide, with retention of configuration. wikipedia.org
The hydroxyl group of (+)-malic acid is then replaced by chlorine using phosphorus pentachloride, yielding the opposite isomer, (-)-chlorosuccinic acid. wikipedia.orglibretexts.org
A subsequent reaction with silver oxide gives (-)-malic acid. wikipedia.org
Finally, another reaction with PCl5 returns the cycle to its starting point of (+)-chlorosuccinic acid. wikipedia.org
Influence of Leaving Group and Nucleophile on Reaction Course
The nature of both the leaving group and the nucleophile significantly influences the course and rate of nucleophilic substitution reactions. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. cutm.ac.in In the case of this compound, the chloride ion is a relatively good leaving group. The reactivity can be further enhanced by converting a poor leaving group, like a hydroxyl group, into a better one, such as a tosylate. cutm.ac.inlibretexts.org
The strength of the nucleophile also plays a crucial role. Strong nucleophiles, which are typically electron-rich species, favor the SN2 mechanism. libretexts.org For instance, in the Walden cycle, reagents like phosphorus pentachloride provide a source of chloride ions that act as the nucleophile. wikipedia.org Conversely, weaker nucleophiles might favor alternative mechanisms like SN1, which involves a carbocation intermediate. libretexts.org The presence of a nucleophile like pyridine (B92270) can alter the reaction mechanism from SNi (internal nucleophilic substitution), which proceeds with retention of configuration, to a standard SN2 reaction with inversion. masterorganicchemistry.com
Intramolecular Cyclization Reactions and Ring Strain Effects
In addition to intermolecular nucleophilic substitution, this compound and its derivatives can undergo intramolecular reactions, where a nucleophilic group within the same molecule attacks the electrophilic carbon. This leads to the formation of cyclic structures, primarily lactones.
Competition between α- and β-Lactone Formation
When the carboxylate groups of the chlorosuccinate dianion act as internal nucleophiles, there is a competition between the formation of a three-membered α-lactone and a four-membered β-lactone. wikipedia.orgchemeurope.com Computational studies have shown that the formation of the β-lactone is generally favored. researchgate.netscribd.com This preference is not primarily due to the lower ring strain of the four-membered ring compared to the highly strained three-membered ring. researchgate.netrsc.org While the α-lactone is indeed more strained, this factor alone does not dictate the reaction outcome. rsc.org
The key determinant is the geometry of the transition state for the ring-closing nucleophilic attack. researchgate.net The formation of the β-lactone allows for a more favorable angle of attack for the nucleophilic carboxylate group on the carbon bearing the chlorine. researchgate.net
Transition State Analysis in Lactone Ring Closure
Detailed computational analysis of the transition states for both α- and β-lactone formation reveals the geometric constraints that govern the reaction pathway. For the formation of the β-lactone from the chlorosuccinate dianion, the attacking oxygen of the distal carboxylate can achieve an O···C-Cl angle of approximately 174°, which is very close to the ideal 180° for an SN2 backside attack. researchgate.netrsc.org
In contrast, the transition state for the formation of the α-lactone is significantly more constrained. The attacking oxygen of the proximal carboxylate can only approach the electrophilic carbon at an angle of about 139°. researchgate.netrsc.org This less favorable angle of attack leads to a higher energy transition state, making the formation of the α-lactone less likely under typical conditions. researchgate.net It is interesting to note that while β-lactone formation is favored in solution, computational models suggest that α-lactone formation might be favored in a vacuum, highlighting the crucial role of solvation energy in determining the reaction outcome. researchgate.netrsc.org
Reaction Kinetics and Thermodynamics of this compound Transformations
Key transformations of this compound include its hydrolysis to malic acid and intramolecular cyclization. The hydrolysis can proceed with either inversion or retention of configuration depending on the conditions. For instance, hydrolysis with potassium hydroxide (B78521) (KOH) typically results in an inversion of configuration, characteristic of an SN2 mechanism. uou.ac.in In contrast, reaction with silver oxide (Ag₂O) in water leads to retention of configuration. wikipedia.orgvedantu.com This retention is explained by a double displacement mechanism involving an intramolecular nucleophilic substitution to form a strained lactone intermediate. wikipedia.orgresearchgate.net
Computational studies have provided significant insight into the thermodynamics of these intramolecular pathways. The reaction of the chlorosuccinate dianion can proceed via two competing transition states, leading to either a three-membered α-lactone or a four-membered β-lactone. wikipedia.orgrsc.org Theoretical calculations show that the formation of the β-lactone is thermodynamically and kinetically favored in a polar solvent environment. researchgate.netrsc.org This is because the transition state for β-lactone formation allows for a more favorable bond angle for the attacking nucleophile (the distal carboxylate group) compared to the highly strained angle required for α-lactone formation. researchgate.netrsc.org
The relative free energy barriers for these competing cyclizations have been calculated, confirming the preference for the β-lactone pathway in aqueous solution. rsc.org While the α-lactone is favored in a vacuum, the solvation energy in a polar medium like water plays a crucial role in stabilizing the transition state leading to the β-lactone. researchgate.netrsc.org
Kinetic isotope effect (KIE) studies, calculated computationally, also serve to distinguish between the competing pathways. The primary ¹⁴C KIEs for the formation of the β-lactone are significant and consistent with an SN2 mechanism, diminishing as the substrate becomes more sterically hindered through methylation. rsc.org
Table 1: Calculated Relative Gibbs Free Energy of Activation for Competing Lactone Formation from Chlorosuccinate Dianion in a Polar Solvent Model
This table presents theoretical data on the energy barriers for the intramolecular cyclization of the chlorosuccinate dianion, leading to either an α-lactone or a β-lactone. The data illustrates the kinetic preference for β-lactone formation.
| Reacting Species | Pathway | Transition State Geometry (O-C-Cl Angle) | Relative Gibbs Free Energy of Activation (kcal/mol) | Favored Product |
| Chlorosuccinate dianion | α-Lactone Formation | ~139° researchgate.net | Higher Barrier | Not Favored |
| Chlorosuccinate dianion | β-Lactone Formation | ~174° researchgate.net | Lower Barrier | Favored |
Data derived from computational studies referenced in the text. Absolute values can vary with the computational model used, but the trend consistently shows a lower barrier for β-lactone formation in solution.
Solvent Effects on Reaction Mechanisms
The solvent plays a critical role in determining the preferred mechanism and rate of nucleophilic substitution reactions involving this compound. The choice of solvent can influence whether a reaction proceeds via an SN1, SN2, or neighboring group participation (like the SNi mechanism) pathway. masterorganicchemistry.com This is achieved by the solvent's ability to solvate and stabilize or destabilize the reactants, transition states, and intermediates. spcmc.ac.in
A classic example of solvent effects is the reaction of alcohols with thionyl chloride (SOCl₂) to produce alkyl chlorides, a reaction analogous to the conversion of malic acid to this compound. masterorganicchemistry.com When this reaction is carried out without a solvent or in a non-coordinating solvent like dioxane, it often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, the addition of a solvent like pyridine dramatically changes the outcome to inversion of configuration. masterorganicchemistry.com Pyridine, acting as a nucleophile, reacts with the intermediate chlorosulfite ester. This displaces the chloride ion, which is then free to perform a backside SN2 attack, leading to inversion. masterorganicchemistry.com
Table 2: General Effects of Solvent Polarity on SN2 Reaction Rates Involving this compound
This table summarizes the expected influence of different solvent types on the rate of SN2 reactions where a negatively charged nucleophile attacks the neutral this compound molecule.
| Solvent Type | Example Solvents | Solvation of Nucleophile (e.g., OH⁻) | Stabilization of Transition State | Effect on Activation Energy (Ea) | Predicted Effect on Reaction Rate |
| Polar Protic | Water, Methanol (B129727) | Strong | Moderate (dispersed charge) | Increases | Slight Decrease spcmc.ac.in |
| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Weak | Moderate | Decreases | Increase vanderbilt.edu |
| Non-polar | Cyclohexane, Diethyl ether | Very Weak | Weak | - | Generally slow due to poor solubility |
Computational Chemistry and Theoretical Studies of Chlorosuccinic Acid Systems
Quantum Mechanical Calculations of Molecular Structure and Reactivity
The reactivity of chlorosuccinic acid is intrinsically linked to its electronic properties. For instance, the distribution of electron density, calculated through quantum mechanics, can identify electrophilic and nucleophilic sites within the molecule. The carbon atom bonded to the chlorine atom is an electrophilic center, susceptible to nucleophilic attack, a key feature in its substitution reactions. lscollege.ac.inwikipedia.org Furthermore, the carboxyl groups can act as internal nucleophiles, leading to cyclization reactions. lscollege.ac.inchemeurope.com
Modeling of Reaction Pathways and Transition States (e.g., SN2, Lactone Formation)
Computational modeling is crucial for mapping out the potential energy surfaces of reactions involving this compound, such as SN2 substitutions and intramolecular lactone formation. libretexts.orgims.ac.jp These models help in identifying the most plausible reaction pathways by calculating the energies of reactants, products, and, most importantly, the transition states that connect them. libretexts.orgmit.edusmu.edu
A significant area of study has been the Walden cycle, which involves the interconversion of the enantiomers of chlorosuccinic and malic acids. lscollege.ac.inwikipedia.orgchemeurope.com Computational studies, particularly using DFT methods like B3LYP with a 6-31+G* basis set, have been pivotal in understanding the mechanism. researchgate.netscribd.com These studies have investigated the competition between the formation of α-lactone and β-lactone intermediates. lscollege.ac.inresearchgate.netscribd.com
| Reaction | Transition State | Onuc···C-Cl Angle (°) | Computational Method |
|---|---|---|---|
| α-Lactone Formation | 3a‡ | ~139 | PCM/B3LYP/6-31+G |
| β-Lactone Formation | 4a‡ | ~174 | PCM/B3LYP/6-31+G |
Energetic Profiles of Stereochemical Interconversions
The interconversion between the enantiomers of this compound, a key aspect of the Walden inversion, can be detailed through the calculation of energetic profiles. nowgongcollege.edu.in These profiles map the energy of the system along the reaction coordinate, highlighting the energy barriers (activation energies) that must be overcome for a reaction to proceed. uou.ac.in
Computational studies have shown that the stereochemical outcome of reactions involving this compound is highly dependent on the reagents and reaction conditions. For example, the reaction of an enantiomer of this compound with potassium hydroxide (B78521) proceeds with an inversion of configuration, typical of a direct SN2 mechanism. byjus.com In contrast, the reaction with silver oxide in water leads to a product with retained configuration. byjus.com
The energetic profiles calculated for these reactions explain this difference. The pathway involving silver oxide proceeds through a double inversion mechanism via a β-lactone intermediate, as discussed previously. lscollege.ac.inwikipedia.org Although this pathway involves two steps, each with its own energy barrier, it is energetically more favorable under these conditions than a direct substitution that would lead to inversion. The calculations of the transition state energies confirm that the formation of the β-lactone is a viable process. researchgate.netscribd.com
Simulation of Solvent Effects using Continuum and Explicit Solvation Models
The solvent plays a critical role in the reactions of this compound, especially since it is often in an ionic form in solution. researchgate.netnih.gov Computational models can simulate these solvent effects through two main approaches: continuum models and explicit solvation models. rutgers.edud-nb.infouregina.cachemrxiv.org
Continuum Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rutgers.edunih.gov This approach is computationally efficient and is effective at capturing the long-range electrostatic interactions between the solute and the solvent. rutgers.edu For the reactions of this compound, PCM calculations have been essential in demonstrating the crucial role of the solvent in favoring β-lactone formation over α-lactone formation; in a vacuum, the α-lactone is favored. researchgate.net
Explicit Solvation Models involve including a number of individual solvent molecules in the quantum mechanical calculation. nih.gov This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. uregina.canih.gov A hybrid approach, often called a microsolvation or cluster-continuum model, can also be used, where a few explicit solvent molecules are included to model the first solvation shell, and the bulk solvent is treated as a continuum. uregina.canih.gov This combined approach can provide a more accurate picture, particularly for ionic species where strong, localized interactions with solvent molecules are significant. nih.gov
| Model Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Continuum Models (e.g., PCM) | Solvent is represented as a uniform dielectric medium. | Computationally efficient; good for long-range electrostatics. | Does not account for specific solute-solvent interactions like hydrogen bonds. |
| Explicit Models | Individual solvent molecules are included in the calculation. | Accurately models specific interactions (e.g., hydrogen bonding). | Computationally very expensive, limiting the number of solvent molecules. |
| Microsolvation (Cluster-Continuum) | A small number of explicit solvent molecules are combined with a continuum model. | Balances accuracy for specific interactions with computational cost. | The choice of the number and placement of explicit solvent molecules can be critical. |
Theoretical Insights into Kinetic Isotope Effects
Theoretical calculations can provide valuable insights into kinetic isotope effects (KIEs), which are changes in the reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgbibliotekanauki.plmdpi.com KIEs are a powerful tool for elucidating reaction mechanisms, as they are sensitive to changes in bonding at the transition state. wikipedia.orgnih.gov
For reactions of this compound, theoretical modeling of KIEs could be used to further probe the nature of the transition states. For example, by computationally modeling the substitution of hydrogen with deuterium (B1214612) at various positions, or carbon-12 with carbon-13, one could predict the resulting KIEs. nih.gov These theoretical predictions can then be compared with experimental data to confirm or refute a proposed mechanism.
The magnitude of the KIE is related to the changes in vibrational frequencies of the bonds to the isotopically labeled atom between the ground state and the transition state. wikipedia.org Quantum chemical calculations can determine these vibrational frequencies for both the light and heavy isotopologues, allowing for the direct calculation of the expected KIE. nih.gov Such studies could distinguish between different possible transition state structures in the SN2 and lactonization reactions of this compound. wikipedia.orgntu.ac.uk
Biological and Biochemical Research Aspects of Chlorosuccinic Acid
Biochemical Pathway Interactions of Chlorosuccinic Acid Derivatives
This compound's structural similarity to succinic acid, a key intermediate in the citric acid cycle, allows it to interact with and potentially modulate various metabolic pathways. ontosight.ai
Modulation of Metabolic Cycles (e.g., Citric Acid Cycle)
The citric acid cycle is a series of reactions that generates energy through the oxidation of acetyl-CoA. wikipedia.orgbevital.no This cycle provides precursors for various biosynthetic pathways, including the synthesis of certain amino acids. wikipedia.orgbevital.no Intermediates of the cycle can be depleted for these anabolic processes, and replenishing reactions, known as anaplerotic reactions, are essential to maintain the cycle's function. libretexts.org The potential interference of this compound with this delicate balance warrants further investigation.
Interaction with Enzymes and Biomolecules
This compound and its derivatives are known to interact with various enzymes and biomolecules, which is a key area of interest in biochemistry and drug development. ontosight.ai As a succinic acid derivative, it can act as either an inhibitor or a substrate for certain enzymes, thereby influencing metabolic pathways. ontosight.ai For instance, malic acid is a known competitive inhibitor of succinate (B1194679) dehydrogenase (complex II) in the respiratory electron transport chain. atamanchemicals.com Given the structural similarities, this compound could potentially exhibit similar inhibitory effects.
The interaction of this compound with enzymes is exemplified by the historical Walden inversion, where (+)-chlorosuccinic acid is an intermediate in the conversion of (-)-malic acid to (+)-malic acid through the action of phosphorus pentachloride and subsequently wet silver oxide. atamanchemicals.comlibretexts.orgpressbooks.pub This series of reactions highlights the reactivity of the chlorine substituent and its influence on the stereochemistry of the molecule, a critical factor in enzymatic recognition and binding. libretexts.orgpressbooks.pub
Exploration of Biological Activities and Pharmacological Relevance
The unique chemical structure of this compound has prompted investigations into its potential biological activities and pharmacological applications.
Investigations of Antibacterial and Antifungal Properties
This compound and its derivatives have been studied for their potential as antimicrobial agents. ontosight.ai While specific details on the antibacterial and antifungal spectrum of this compound itself are limited in the provided search results, the broader class of halogenated organic acids and their derivatives has shown promise in this area. For example, esters derived from 4-chlorocinnamic acid have demonstrated both antibacterial and antifungal properties. nih.gov This suggests that the presence of a chlorine atom in an organic acid structure can contribute to antimicrobial activity. Further research is needed to fully elucidate the efficacy and mechanism of action of this compound as an antibacterial or antifungal agent.
Ligand-Receptor Interaction Studies (e.g., Succinate Receptor Agonism)
A significant area of pharmacological research for this compound is its interaction with the succinate receptor (SUCNR1), also known as GPR91. lookchem.com (S)-chlorosuccinic acid has been identified as a full agonist of the succinate receptor. guidetomalariapharmacology.org The succinate receptor is a G protein-coupled receptor that is activated by succinate and is implicated in a variety of physiological and pathological processes, including the regulation of blood pressure and inflammation. lookchem.comguidetomalariapharmacology.org
The potency of (S)-chlorosuccinic acid as a succinate receptor agonist has been quantified, with a reported pEC50 value of 4.1 (EC50 = 7.2 x 10⁻⁵ M). guidetomalariapharmacology.org This indicates that it is less potent than the natural ligand, succinic acid, and other synthetic agonists like cis-epoxysuccinic acid. lookchem.comguidetomalariapharmacology.org The discovery of synthetic agonists like (S)-chlorosuccinic acid is valuable for further elucidating the function of this understudied receptor. lookchem.com
Stereochemical Effects in Biological Systems
This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. ontosight.ainih.gov The specific three-dimensional arrangement of atoms in each enantiomer significantly influences its interaction with biological systems, which are themselves chiral. ontosight.ai This stereospecificity is a critical factor in the biological activity and pharmacological effects of the compound. ontosight.ai
Research into chiral molecules like (S)-chlorosuccinic acid is crucial for understanding these stereochemical effects in biological systems and for the development of new drugs. ontosight.ai The differential interactions of enantiomers with enzymes and receptors are a well-established principle in pharmacology. The Walden inversion, a classic example of a stereochemical reaction, demonstrates how the configuration of a chiral center in a molecule like this compound can be inverted, leading to a different enantiomer with potentially distinct biological properties. atamanchemicals.comlibretexts.orgpressbooks.pub The study of such stereochemical transformations is fundamental to understanding the mechanisms of nucleophilic substitution reactions in organic chemistry and their relevance to biological processes. libretexts.org
Table of Agonist Activity at the Succinate Receptor
| Compound | Type | Action | pEC50 | EC50 |
|---|---|---|---|---|
| (S)-chlorosuccinic acid | Small molecule | Full agonist | 4.1 | 7.2 x 10⁻⁵ M |
| cis-epoxysuccinic acid | Small molecule | Full agonist | 5.6 | 2.7 x 10⁻⁶ M |
| cis-1,2-cyclopropanedicarboxylic acid | Small molecule | Full agonist | 4.3 | 4.9 x 10⁻⁵ M |
| succinic acid | Endogenous ligand | Full agonist | 3.1 - 4.7 | 9.1 x 10⁻⁵ – 2 x 10⁻⁵ M |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetomalariapharmacology.org
Analytical Chemistry Methodologies for Chlorosuccinic Acid Analysis in Research
Advanced Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of chlorosuccinic acid analysis, enabling its separation from other components in a mixture for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile organic acids like this compound. Reversed-phase (RP) HPLC is a common approach for this purpose. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. benthamdirect.commjcce.org.mk
For the analysis of this compound, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, acidified with an agent like phosphoric acid to ensure the analyte is in its protonated, less polar form, which enhances retention on the reversed-phase column. sielc.com Detection is frequently accomplished using a UV detector, as the carboxylic acid functional group exhibits absorbance at low wavelengths, typically around 210 nm. mjcce.org.mk An optimized and validated RP-HPLC method for several organic acids in wine utilized a LiChrosorb RP-18 column with a mobile phase of 5 mM H₃PO₄ (pH 2.1) and UV detection at 210 nm. mjcce.org.mk For applications requiring subsequent mass spectrometry, phosphoric acid is often substituted with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.com
Table 1: Example HPLC Conditions for Organic Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | mjcce.org.mk |
| Column | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | mjcce.org.mk |
| Mobile Phase | Isocratic elution with 5 mM H₃PO₄ (pH 2.1) | mjcce.org.mk |
| Flow Rate | 1.0 mL/min | mjcce.org.mk |
| Detection | UV at 210 nm | mjcce.org.mk |
| Application | Quantitative determination of organic acids in wine. | mjcce.org.mk |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound, being a polar and non-volatile dicarboxylic acid, requires a chemical derivatization step to convert it into a more volatile form suitable for GC analysis. science.gov This process involves reacting the carboxylic acid groups to form less polar and more volatile esters or silyl (B83357) esters. A common derivatizing agent used for organic acids is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). science.gov
Once derivatized, the sample is injected into the GC, where the volatile this compound derivative is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer (MS), which provides mass-to-charge ratio information, enabling both identification through characteristic fragmentation patterns and quantification. nih.gov In some applications, this compound itself has been used as an internal standard for the GC analysis of other derivatized acids. uni-halle.de
For highly sensitive and selective detection, particularly at trace levels, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the method of choice. benthamdirect.comresearchgate.net This is especially critical when analyzing for this compound as a potential genotoxic impurity (GTI) in pharmaceutical substances, where detection limits in the parts-per-million (ppm) range are required. benthamdirect.comresearchgate.net
A rapid and sensitive LC-MS/MS method was developed to quantify this compound (CSA) in L-malic acid. benthamdirect.comresearchgate.net This method used a reversed-phase C18 column with a mobile phase of methanol (B129727) and 0.05% ammonia. benthamdirect.comresearchgate.net Detection was performed in negative ion mode using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific fragmentation transition for the analyte. For this compound, the transition of the deprotonated molecule [M-H]⁻ at m/z 150.9 to a specific product ion at m/z 70.9 was used for quantification. benthamdirect.comresearchgate.net This technique allows for detection and quantification at very low levels, with reported Limits of Detection (LOD) and Quantification (LOQ) of 5 ng/mL and 20 ng/mL, respectively. researchgate.net
Table 2: LC-MS/MS Method Parameters for this compound Trace Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | benthamdirect.comresearchgate.net |
| Column | Accucore C18 (100 mm × 2.1 mm, 2.6 μm) | benthamdirect.comresearchgate.net |
| Mobile Phase | Gradient elution using methanol and 0.05% ammonia | benthamdirect.comresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) in negative ion mode | benthamdirect.comresearchgate.net |
| Ion Transition | m/z 150.9 → m/z 70.9 | benthamdirect.comresearchgate.net |
| Limit of Detection (LOD) | 5 ng/mL (0.05 ppm) | researchgate.net |
| Limit of Quantification (LOQ) | 20 ng/mL (0.2 ppm) | researchgate.net |
| Application | Determination of genotoxic impurities in L-malic acid. | benthamdirect.comresearchgate.net |
Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Derivatives
Spectroscopic Characterization in Academic Research Contexts
In academic research, spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds, including derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR are used to determine the carbon-hydrogen framework of a molecule. google.com For this compound and its derivatives, NMR can confirm the number and connectivity of protons and carbons, and the chemical shifts can provide information about the electronic environment of the nuclei, confirming the presence of functional groups like carboxylic acids and the carbon-chlorine bond. nsf.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic broad absorption bands for the O-H stretch of the carboxylic acid groups and strong absorption for the C=O (carbonyl) stretch.
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. While the saturated backbone of this compound is not strongly chromophoric, the carbonyl groups of the carboxylic acids exhibit weak n→π* transitions in the UV region. This technique is more commonly used for quantification in HPLC, as described previously. mjcce.org.mk
Method Development for Trace Level Detection and Quantification in Complex Research Matrices
Developing analytical methods to detect trace amounts of this compound in complex matrices is a significant challenge in several research fields.
Pharmaceutical Excipients : As this compound can be a potential genotoxic impurity in active pharmaceutical ingredients or excipients like L-malic acid, methods must be developed to detect it at levels compliant with regulatory guidelines (e.g., the Threshold of Toxicological Concern). benthamdirect.comresearchgate.net This involves creating highly sensitive and selective LC-MS/MS methods capable of reaching low ng/mL quantification limits while avoiding interference from the bulk matrix. benthamdirect.comresearchgate.net
Environmental Samples : this compound has been identified as a byproduct of the chlorination of drinking water. nih.gov Detecting it in water samples requires methods that can handle a complex matrix of other disinfection byproducts and natural organic matter. This often involves a sample pre-concentration step, such as solid-phase extraction (SPE), followed by a sensitive analytical technique like GC-MS or LC-MS. researchgate.net
Biological Samples : In metabolic or toxicological studies, researchers may need to measure this compound in biological fluids or tissues. Method development in this area must focus on efficient extraction of the analyte from the biological matrix and removal of interferences from proteins, lipids, and other endogenous molecules. Chemical derivatization can be employed not only to improve chromatographic properties but also to enhance detection sensitivity in LC-MS analysis. researchgate.net
Quality Control and Validation in Research Applications
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. europa.eu This is a formal procedure that confirms the performance characteristics of the method. americanpharmaceuticalreview.com According to International Council for Harmonisation (ICH) guidelines, key validation parameters include: europa.eu
Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. europa.eu
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. europa.eu
Accuracy : The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value. solubilityofthings.com
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). europa.eu
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
The validated LC-MS/MS method for this compound in L-malic acid demonstrated good linearity, precision (RSD < 5%), intermediate precision (RSD < 10%), and accuracy (95.4% to 102.4%). researchgate.net Similarly, a validated HPLC-UV method for organic acids in wine showed good linearity and recovery (98.3% to 103%). mjcce.org.mk Such validation ensures that the data generated for quality control or research purposes are accurate and reliable. americanpharmaceuticalreview.comresearchgate.net
Environmental Chemistry and Fate of Chlorosuccinic Acid
Formation Pathways in Environmental Systems
Chlorosuccinic acid has been identified as a byproduct arising from both anthropogenic activities and natural processes within the environment. Its formation is primarily linked to water treatment processes and the degradation of certain organic compounds.
Byproducts of Chlorination Processes (e.g., Drinking Water Disinfection)
This compound is recognized as a disinfection byproduct (DBP) that can form during the chlorination of water. southernscientificireland.comnih.gov This process, while essential for killing harmful microorganisms, can lead to the creation of various unintended chemical compounds when chlorine reacts with naturally occurring organic matter present in the water. southernscientificireland.comthermofisher.comresearchgate.net Factors such as the concentration of organic material, water temperature, pH, and the amount of chlorine used can all influence the types and quantities of DBPs formed. southernscientificireland.comvedantu.com Among the numerous DBPs identified, which include trihalomethanes and various haloacetic acids, this compound is a known, albeit less commonly monitored, constituent. nih.govepa.gov
Formation from Humic and Fulvic Acid Chlorination
The primary precursors for the formation of this compound during water disinfection are humic and fulvic acids. These complex organic molecules are abundant in natural water sources, originating from the decomposition of plant and animal matter. nih.gov When chlorine is introduced into water containing these substances, it can break them down and lead to the formation of a variety of smaller, chlorinated aliphatic acids. nih.gov
Research has shown that the chlorination of both humic and fulvic acids yields a complex mixture of byproducts. nih.gov Studies have identified this compound, along with other compounds like dichloroacetic acid, trichloroacetic acid, and dithis compound, as dominant chlorinated products resulting from the reaction of chlorine with aquatic humic and fulvic acids. nih.gov The specific yields of these byproducts can vary depending on the source of the humic material and the conditions of the chlorination process, such as pH and the chlorine-to-carbon ratio. nih.gov For instance, one study noted that humic acids tended to produce higher concentrations of most byproducts compared to their corresponding fulvic acids under the same conditions.
In addition to direct formation from humic and fulvic acids, this compound has also been identified as a product of the aerobic metabolism of the herbicide 2,4,5-trichlorophenoxyacetic acid. nih.gov
Environmental Degradation Mechanisms and Pathways
The persistence and transformation of this compound in the environment are governed by several degradation mechanisms, including photodegradation and hydrolysis.
Photodegradation Studies
Photodegradation, the breakdown of compounds by light, is a potential environmental fate for this compound. Research has shown that it can be an intermediate in the photocatalytic degradation of other chlorinated compounds. For example, in the visible-light photocatalytic degradation of 2,4-dichlorophenol, 2-chlorosuccinic acid was identified as a crucial intermediate that is readily transformed into carbon dioxide and water. nih.gov This suggests that under certain conditions, particularly in the presence of a photocatalyst and light, this compound can be mineralized.
Further studies on the photodegradation of the herbicide 2,4,5-trichlorophenoxyacetic acid have also pointed to this compound as a degradation product. rsc.org While direct photolysis of this compound by sunlight may not be a primary degradation pathway as it does not significantly absorb light at wavelengths greater than 290 nm, its formation and subsequent breakdown as part of the degradation of other pollutants indicate its role in environmental photochemical processes. atamanchemicals.com
Hydrolytic Stability and Transformation
Hydrolysis, the reaction with water, is another key pathway for the transformation of this compound. The stability of this compound in water is pH-dependent. The classic Walden cycle demonstrates the interconversion of this compound and malic acid, where the hydrolysis of this compound can proceed with either retention or inversion of stereochemistry depending on the reaction conditions. vedantu.comrsc.org For instance, reaction with silver oxide in water leads to the formation of malic acid. vedantu.com
The rate of hydrolysis can be influenced by temperature and pH. One study on the alkaline hydrolysis of the neutral potassium salt of this compound at 25°C and 35°C demonstrated its transformation over time. pianetachimica.it While specific hydrolysis rate constants under various environmental conditions are not extensively documented in the reviewed literature, the potential for hydrolysis to transform this compound into other compounds like malic acid is well-established. vedantu.comrsc.org Additionally, catalytic ozonation has been shown to be an effective method for the degradation of this compound in aqueous solutions.
Research on Environmental Presence and Detection
The detection of this compound in environmental samples confirms its formation and presence as a disinfection byproduct.
A study conducted in the Tokyo metropolitan area investigated the concentrations of various haloacetic and halosuccinic acids in both raw and drinking water. jst.go.jp this compound was detected in drinking water at concentrations ranging from below the limit of determination to 0.60 µg/L in one district, and up to 0.45 µg/L in another, while it was not detected in a third district. jst.go.jp This study also made the interesting observation that boiling the drinking water for 5 minutes resulted in a decrease in the concentration of this compound. jst.go.jp The ratio of total halosuccinic acids to total haloacetic acids was found to be approximately 5% in many of the samples analyzed. jst.go.jpjst.go.jp
Analytical methods for the detection of this compound and other small halogenated carboxylic acids in water samples typically involve gas chromatography/mass spectrometry (GC/MS). jst.go.jp
Table 1: Research Findings on the Environmental Presence of this compound
| Water Source/Matrix | Location | Concentration Range | Key Findings |
| Drinking Water | Tokyo metropolitan area (District A) | < L.D. to 0.60 µg/L | Detected in finished drinking water. |
| Drinking Water | Tokyo metropolitan area (District B) | < L.D. to 0.45 µg/L | Detected in finished drinking water. |
| Drinking Water | Tokyo metropolitan area (District C) | Not Detected | Below the limit of determination. |
| Boiled Drinking Water | Tokyo metropolitan area | Decreased concentration | Boiling for 5 minutes reduces this compound levels. |
L.D. = Limit of Determination
Considerations for Sustainable Chemical Practices
The application of green chemistry principles to the lifecycle of this compound is essential for mitigating its environmental impact and promoting sustainable industrial processes. wikipedia.orgfatfinger.io Green chemistry focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgsigmaaldrich.com Considerations for this compound span from its synthesis and use to its ultimate fate in the environment, aligning with core sustainable practices such as waste prevention, designing for degradation, and utilizing catalysis. yale.eduacs.org
Research into the environmental fate of this compound has highlighted its role as an intermediate in the degradation of more persistent chlorinated compounds. For instance, the ozonation of 2-chlorophenol (B165306), a refractory pollutant, can be controlled to yield this compound as a major byproduct. iwaponline.comresearchgate.netiwaponline.com This transformation is significant from a sustainability perspective because this compound has been shown to be more amenable to biological treatment than its parent compound.
One of the foundational principles of green chemistry is designing chemical products to break down into innocuous substances after their use, preventing them from persisting in the environment. wikipedia.orgyale.edu Studies have demonstrated the biodegradability of this compound. In batch experiments using Pseudomonas putida, this compound was the only tested ozonation byproduct of 2-chlorophenol that supported substantial microbial growth, indicating its potential for mineralization in a sequential chemical-biological treatment process. iwaponline.comresearchgate.netiwaponline.com This biodegradability is a key factor in considering it a less hazardous intermediate compared to other chlorinated compounds. solubilityofthings.com
The table below summarizes the findings of a study on the biodegradation of 2-chlorophenol and its ozonation byproducts.
Table 1: Microbial Growth on 2-Chlorophenol and its Ozonation Byproducts
| Compound | Initial Concentration (mg/L) | Relative Increase in Cell Concentration* | Biodegradability |
|---|---|---|---|
| 2-Chlorophenol | 215 | 0.10 | Low |
| Oxalic Acid | 91.4 | 1.9 | Low |
| This compound | 236.2 | 44 | High |
*Increase in cell concentration of Pseudomonas putida over 100 hours relative to a blank. Data sourced from Stowell et al. (1992). iwaponline.com
Catalysis, another pillar of green chemistry, offers efficient pathways for the degradation of chemical compounds. acs.org Catalytic reagents are favored over stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. yale.edu Research has shown that the catalytic ozonation of this compound using a Ruthenium-based catalyst (Ru/CeO2–TiO2) significantly enhances its degradation and mineralization, particularly at acidic pH. rsc.org This process was found to be highly efficient, with nearly complete release of chloride ions, demonstrating an effective method for breaking down the compound into simpler, non-hazardous substances. rsc.org
Table 2: Efficacy of Catalytic Ozonation of this compound (CSA)
| Parameter | Observation | Source |
|---|---|---|
| Catalyst | Ru/CeO2–TiO2 | rsc.org |
| Outcome | Significantly improves oxidation and degradation at acidic pH. | rsc.org |
| Mineralization | >80-90% of converted CSA is mineralized. | rsc.org |
| Dechlorination | Nearly complete release of chloride ions from the organic structure. | rsc.org |
| Kinetics | Pseudo-first-order behavior. | rsc.org |
Sustainable practices also necessitate responsible end-of-life management for chemicals. chemicalbook.inchemicalbook.com For this compound, disposal methods include controlled incineration at a licensed chemical destruction facility, which ensures the compound is broken down without being released into the environment. chemicalbook.inchemicalbook.com Preventing discharge into sewer systems or waterways is a critical precaution. chemicalbook.com Adhering to these disposal protocols aligns with the green chemistry principle of inherently safer chemistry for accident prevention. wikipedia.orgacs.org
Emerging Research Areas and Future Directions in Chlorosuccinic Acid Studies
Applications in Advanced Materials Science Research
The distinct properties of chlorosuccinic acid make it a promising candidate for the development of advanced materials with tailored functionalities. guidechem.com
Synthesis of Chiral Materials with Unique Properties
The chirality of this compound is a key feature being exploited in materials science. lookchem.com Its enantiomers, (R)- and (S)-chlorosuccinic acid, serve as valuable chiral building blocks for the synthesis of materials with unique optical and electronic properties. guidechem.comguidechem.com These chiral materials are under investigation for potential applications in industries such as electronics and nanotechnology, where the specific three-dimensional arrangement of atoms can lead to novel functionalities. lookchem.com The ability to introduce chirality at a molecular level allows for the creation of materials that can interact with polarized light in specific ways, a property that is highly sought after for optical devices and sensors.
Monomeric Applications in Polymer Chemistry
This compound and its derivatives are being explored as monomers in the synthesis of new polymers. solubilityofthings.comontosight.ai The presence of both carboxylic acid groups and a reactive chlorine atom allows for various polymerization strategies, leading to the formation of polyesters and other polymers with enhanced properties. solubilityofthings.com These materials could find use in a range of applications, from specialty plastics to biomedical devices. Research is ongoing to understand how the inclusion of this compound into polymer chains influences their thermal stability, mechanical strength, and biodegradability.
Development of Novel Catalytic Processes (e.g., Asymmetric Catalysis)
The chiral nature of this compound makes it a valuable tool in the development of new catalytic processes, particularly in the field of asymmetric catalysis. lookchem.com Asymmetric catalysis focuses on the selective production of one enantiomer of a chiral molecule, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is effective and the other can be inactive or even harmful. lookchem.comwiley.com (S)-2-chlorosuccinic acid, for instance, is utilized in developing catalytic systems that can produce enantiomerically pure compounds with high efficiency. lookchem.com Its role as a chiral building block or a ligand in metal-based catalysts is an active area of research. wiley.com
Integration with Green Chemistry Principles for Sustainable Synthesis
There is a growing emphasis on developing environmentally friendly methods for the synthesis of this compound and its derivatives. One patented process highlights a method for preparing S-(-)-chlorosuccinic acid from S-(+)-aspartic acid with a high yield, which can be more economically and environmentally viable on an industrial scale. google.comgoogleapis.com This process involves reacting S-(+)-aspartic acid with sodium nitrite (B80452) in the presence of sodium chloride and hydrochloric acid, followed by precipitation of the product at low temperatures. google.com Such advancements align with the principles of green chemistry by improving reaction efficiency and potentially reducing waste. Further research is focused on utilizing renewable feedstocks and developing catalytic methods that minimize the use of hazardous reagents. atamanchemicals.com
Exploration of New Biological Activities and Therapeutic Potential
Recent studies have begun to uncover the potential biological activities and therapeutic applications of this compound and its derivatives. ontosight.aicymitquimica.com
Researchers are investigating the pharmacological properties of this compound derivatives, with some studies indicating potential antibacterial and antifungal activities. ontosight.ai The interaction of these compounds with enzymes and other biological molecules is a key area of interest for drug development. ontosight.aiontosight.ai For example, as a derivative of succinic acid, a key component of the citric acid cycle, this compound can potentially modulate metabolic pathways. wikipedia.orgontosight.ai
One study synthesized and characterized (R)- and (S)-chlorosuccinic acid to evaluate their activity as succinate (B1194679) receptor agonists. nih.gov The (S)-enantiomer was found to be a potent agonist, demonstrating the potential for these compounds to be used as pharmacological tools to study succinate receptor signaling. nih.gov Further research is needed to fully elucidate the therapeutic potential of this compound derivatives in various disease models. nih.gov
Advanced Spectroscopic and Structural Elucidation Research
The stereochemistry of reactions involving this compound has been a subject of fundamental research for over a century. The classic Walden inversion, a reaction that proceeds with an inversion of stereochemical configuration, was first observed in the conversion of (+)-malic acid to (+) or (-) this compound using different reagents. byjus.com Advanced spectroscopic techniques, in conjunction with computational modeling, are now being used to provide deeper insights into the mechanisms of these reactions. masterorganicchemistry.com Understanding the precise three-dimensional structure of this compound and its derivatives is crucial for predicting their reactivity and biological activity.
| Research Area | Focus | Potential Applications |
| Advanced Materials Science | Synthesis of chiral materials and polymers. | Electronics, nanotechnology, specialty plastics. |
| Novel Catalytic Processes | Asymmetric catalysis using chiral building blocks. | Pharmaceutical synthesis, fine chemicals. |
| Green Chemistry | Sustainable and efficient synthesis methods. | Industrial-scale production with reduced environmental impact. |
| Biological Activities | Antibacterial, antifungal, and metabolic modulation. | Drug development, therapeutic agents. |
| Spectroscopic and Structural Research | Elucidation of reaction mechanisms and stereochemistry. | Fundamental understanding of chemical reactivity. |
Q & A
Q. How can stereochemical outcomes of nucleophilic substitution reactions involving chlorosuccinic acid be experimentally determined?
this compound is historically significant in studying SN2 mechanisms, as demonstrated by Walden inversion. To analyze stereochemical changes, researchers can use polarimetry to measure optical activity shifts or chiral chromatography to separate enantiomers. For example, the conversion of (+)-malic acid to (−)-chlorosuccinic acid via PCl₅ results in inversion, confirmed by comparing optical rotation data .
Q. What methods are recommended for synthesizing this compound with high enantiomeric purity?
this compound can be synthesized via diazotization of S-(+)-aspartic acid with NaNO₂ in HCl. To ensure enantiomeric purity, monitor optical rotation or employ NMR spectroscopy with chiral solvating agents. Optical purity checks (e.g., comparing [α]D values to literature) are critical, as impurities like unreacted aspartic acid may persist .
Q. How should researchers handle this compound safely in laboratory settings?
this compound is corrosive and requires engineering controls (e.g., fume hoods) and PPE (chemical-resistant gloves, safety goggles). Storage should avoid moisture to prevent decomposition. Emergency protocols include immediate rinsing for skin/eye contact and using inert absorbents for spills .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
Key methods include:
- Melting point analysis : Confirm identity (lit. mp: 150–153°C) and detect impurities.
- FTIR/NMR : Identify functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹ in IR; δ ~12–13 ppm for -COOH in ¹H NMR).
- HPLC : Quantify purity and separate isomers .
Advanced Research Questions
Q. How can conflicting data on reaction yields in this compound-based syntheses be resolved?
Contradictions in yields (e.g., 80% vs. 87% in L-carnitine synthesis) often arise from reaction conditions (temperature, NaCl concentration) or residual impurities. Systematic optimization involves:
Q. What strategies enhance the scalability of this compound-derived chiral intermediates (e.g., S-(−)-chlorosuccinic anhydride)?
Scalability challenges include sodium chloride contamination and racemization. Solutions:
- Anhydride formation : Treat crude this compound with acetic anhydride at 60–90°C, followed by vacuum distillation.
- Process integration : Reuse mother liquors from prior reactions to conserve reagents and reduce costs.
- In-line monitoring : Use Raman spectroscopy to track reaction progress and impurity profiles .
Q. How do co-crystallization behaviors of this compound with other chiral acids inform crystal engineering?
Studies of systems like (+)-chlorosuccinic acid/(−)-bromosuccinic acid reveal non-equimolar co-crystals. Researchers employ:
Q. What advanced spectroscopic methods resolve ambiguities in this compound’s tautomeric forms?
Tautomerism between this compound and its anhydride can complicate characterization. Techniques include:
- Dynamic NMR : Detect exchange processes between tautomers.
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M-H]⁻ at m/z 151.98 for C₄H₅ClO₄).
- Solid-state NMR : Differentiate crystalline forms and hydrogen-bonding patterns .
Methodological Considerations
Q. How can computational modeling predict this compound’s reactivity in novel reaction systems?
Density functional theory (DFT) calculations simulate transition states and activation energies for SN2 reactions. For example, modeling nucleophilic attack at the α-carbon can predict stereochemical outcomes and kinetic parameters, aiding experimental design .
Q. What protocols validate this compound’s role as a chiral auxiliary in asymmetric synthesis?
To validate utility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
